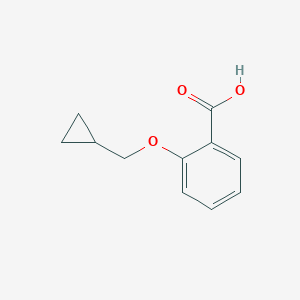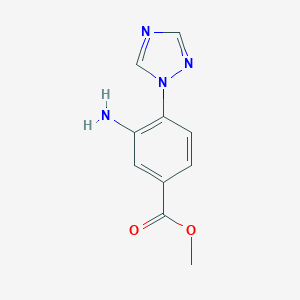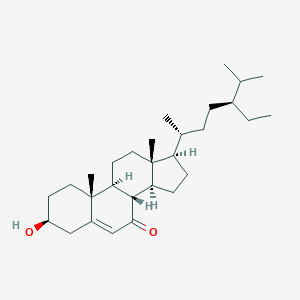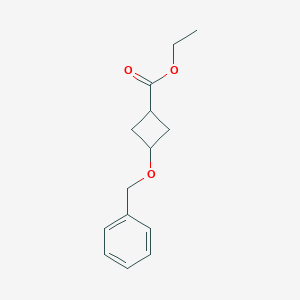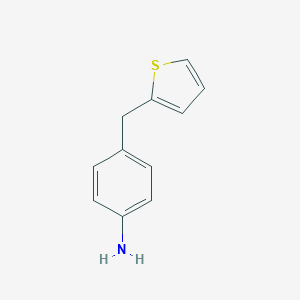
4-(Thien-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thien-2-ylmethyl)aniline is an organic compound with the molecular formula C11H11NS . It is also known by other synonyms such as 4-(thiophen-2-ylmethyl)aniline, 4-(thiophen-2-ylmethyl)aniline, and Benzenamine, 4-(2-thienylmethyl) .
Molecular Structure Analysis
The molecular structure of 4-(Thien-2-ylmethyl)aniline consists of a thiophene ring attached to a benzene ring via a methylene bridge. The benzene ring is further substituted with an amino group . The InChI key for this compound is PIJZLXNJWCKMSA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-(Thien-2-ylmethyl)aniline has a molecular weight of 189.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 54.3 Ų . The exact mass and monoisotopic mass of the compound are 189.06122053 g/mol .
Scientific Research Applications
Material Science: Conductive Polymers
4-(Thien-2-ylmethyl)aniline: is utilized in the synthesis of conductive polymers. Thiophene derivatives are known for their electroactive properties, making them suitable for creating conductive materials. These polymers can be used in organic solar cells, light-emitting diodes (LEDs), and as anti-static coatings for various materials .
Pharmacology: Drug Synthesis
In pharmacology, 4-(Thien-2-ylmethyl)aniline serves as a building block for the synthesis of various pharmacophores. It is particularly valuable in creating triarylmethanes, compounds with diverse biological activities, including therapeutic effects such as analgesics and anti-inflammatory agents .
Chemical Synthesis: Aniline Derivatives
This compound plays a crucial role in the synthesis of aniline derivatives through reactions like Friedel-Crafts alkylation. Aniline derivatives are essential in the production of dyes, pharmaceuticals, and agrochemicals. The thiophene moiety in 4-(Thien-2-ylmethyl)aniline can introduce unique electronic properties to these derivatives .
Analytical Chemistry: Chromatography
4-(Thien-2-ylmethyl)aniline: can be used as a standard or reagent in chromatographic methods to analyze or separate organic compounds. Its distinct UV-Vis absorption profile allows for its use in spectrophotometric analysis and as a calibration standard in high-performance liquid chromatography (HPLC) .
Biochemistry: Protein Interaction Studies
In biochemistry, 4-(Thien-2-ylmethyl)aniline may be involved in studying protein interactions. Its ability to bind to certain proteins can be exploited in assays that investigate protein-ligand interactions, which are fundamental in understanding cellular processes and drug action mechanisms .
Industrial Applications: Dye Manufacturing
The industrial application of 4-(Thien-2-ylmethyl)aniline includes the manufacturing of dyes. Its structure is conducive to forming stable, vibrant colors, making it a valuable component in the synthesis of dyes used in textiles, inks, and pigments .
Mechanism of Action
Safety and Hazards
4-(Thien-2-ylmethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJZLXNJWCKMSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602032 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thien-2-ylmethyl)aniline | |
CAS RN |
129136-65-8 |
Source


|
| Record name | 4-[(Thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

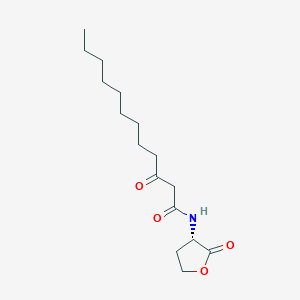



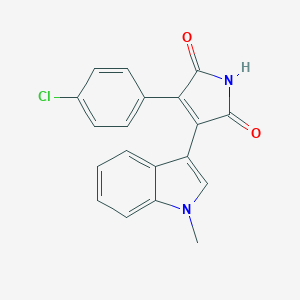
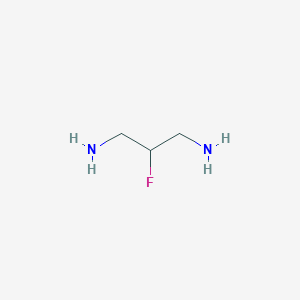
![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)


